

Independent Validation of Published VAMP4 Research Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on Vesicle-Associated Membrane Protein 4 (VAMP4), a key R-SNARE protein involved in vesicular trafficking and neurotransmission. The information presented here is collated from peer-reviewed publications to facilitate independent validation and further research.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on VAMP4, comparing its function and interactions with other relevant proteins.

Table 1: Effect of VAMP4 Knockdown on Spontaneous Neurotransmission



Condition	Parameter	Measurement	% Change vs. Control	Reference
Control	mEPSC Frequency	(Not specified)	N/A	[1]
VAMP4 Knockdown	mEPSC Frequency	(Not specified)	~55% reduction	[1]
Control	VAMP4 Protein Expression	(Normalized to 100%)	N/A	[1]
VAMP4 Knockdown	VAMP4 Protein Expression	15.4 ± 4.3% of control	~85% reduction	[1]

mEPSC: miniature Excitatory Postsynaptic Current

Table 2: Comparison of VAMP4 and Synaptobrevin 2 (Syb2) in SNARE Complex Formation

v-SNARE	Interacting t- SNAREs	Complex Formation Efficiency	Interaction with Complexins & Synaptotagmi n-1	Reference
VAMP4	Syntaxin-1, SNAP-25	Equally efficient as Syb2	Does not readily interact	[2]
Syb2	Syntaxin-1, SNAP-25	(Baseline for comparison)	Readily interacts	[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

VAMP4 Knockdown and Analysis of Spontaneous Neurotransmission



- Objective: To determine the role of VAMP4 in spontaneous excitatory neurotransmission.[1]
- Methodology:
 - Cell Culture: Hippocampal neurons are cultured from rats.
 - Lentiviral Transduction: Neurons are infected with a lentivirus containing a short hairpin RNA (shRNA) targeting VAMP4 (VAMP4 KD) or an empty vector as a control.
 - Protein Expression Analysis: The efficiency of VAMP4 knockdown is quantified using immunoblotting. Neuron lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to VAMP4 and a loading control (e.g., actin).
 - Electrophysiology: Whole-cell patch-clamp recordings are performed on cultured neurons to measure miniature Excitatory Postsynaptic Currents (mEPSCs). The frequency of mEPSCs is analyzed to assess the impact of VAMP4 knockdown on spontaneous release.
 [1]

In Vitro SNARE Complex Formation Assay

- Objective: To compare the efficiency of VAMP4 and Syb2 in forming a stable SNARE complex with plasma membrane SNAREs.[2]
- Methodology:
 - Protein Purification: Recombinant SNARE motifs of VAMP4, Syb2, Syntaxin-1, and SNAP 25 are expressed and purified.
 - Complex Assembly: The purified SNARE motifs of the v-SNAREs (VAMP4 or Syb2) are incubated with the SNARE motifs of the t-SNAREs (Syntaxin-1 and SNAP-25).
 - SDS-PAGE Analysis: The reaction mixtures are analyzed by SDS-PAGE. The formation of the stable ternary SNARE complex is assessed by the appearance of an SDS-resistant band. The intensity of this band is quantified to compare the complex formation efficiency between VAMP4 and Syb2.[2]

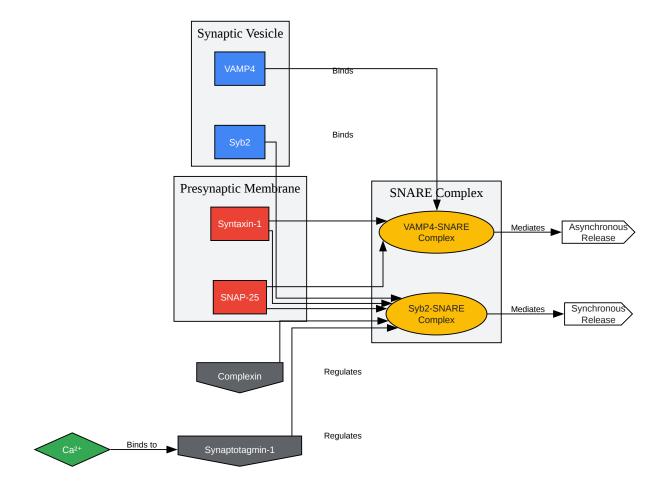




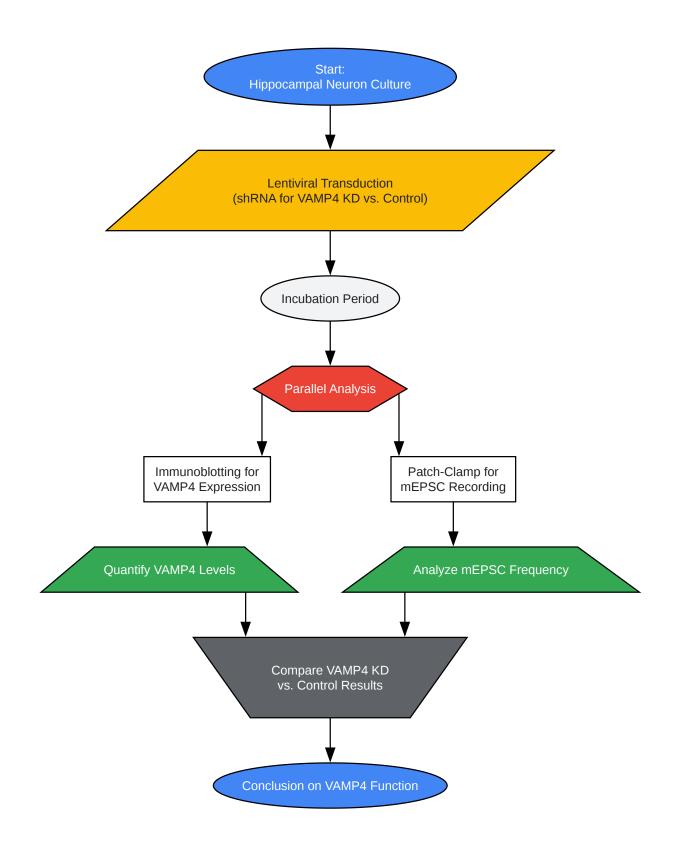
Visualizations

The following diagrams illustrate key biological pathways and experimental workflows related to VAMP4 research.









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References

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